3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Description
Properties
Molecular Formula |
C12H11F2N3 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H11F2N3/c13-9-2-1-8(5-10(9)14)11-6-16-12-7-15-3-4-17(11)12/h1-2,5-6,15H,3-4,7H2 |
InChI Key |
NFHDCFTUKUWBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC(=C(C=C3)F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Davidson-Type Heterocondensation
A key step involves the formation of the imidazo[1,2-a]pyrazine bicyclic system by condensation of α-acyloxy ketones derived from N-protected amino acids with ammonia or amines in refluxing toluene. This method was reported in the synthesis of related tetrahydroimidazo[1,2-a]pyrazine derivatives, where:
- N-protected amino acids are esterified with phenacyl bromide or 3-(bromoacetyl)pyridine to form α-acyloxy ketones.
- Treatment with ammonia induces cyclization to yield the fused bicyclic imidazo[1,2-a]pyrazine core.
This approach allows for stereochemical control depending on the amino acid configuration and enables diversity by varying the amino acid or substituents on the aromatic ring.
Reduction of Pyrazine Ring
In some syntheses, the pyrazine ring is first constructed and then partially reduced to the tetrahydro form using catalytic hydrogenation (e.g., PtO2 or Pd/C catalysts) under mild pressure and temperature conditions in solvents such as methanol or ethanol. This step is crucial to obtain the saturated tetrahydroimidazo core.
Functional Group Transformations and Final Steps
Amide Coupling
Carbodiimide-mediated amide coupling (e.g., using water-soluble carbodiimides and bases like diisopropylethylamine) is used to introduce amide functionalities when required, often for pharmaceutically relevant derivatives. Solvents such as dichloromethane or DMF are typical.
Deprotection and Oxidation
Protecting groups such as tert-butoxycarbonyl (Boc) and trityl are removed under acidic conditions with scavengers like triisopropylsilane to prevent side reactions. Intermediate thiols can be oxidized with iodine to form disulfides or other oxidized species.
Hydrogenation and Halogenation
Hydrogenation to reduce double bonds or halogenation to introduce leaving groups (e.g., bromine) are performed under controlled conditions with catalysts such as Pd/C or PtO2, and halogenating agents in methanol or ethanol solvents.
Representative Synthetic Scheme Summary
| Step No. | Reaction Type | Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | N-protected amino acid + phenacyl bromide, base, solvent | α-Acyloxy ketone intermediate |
| 2 | Heterocondensation | Ammonia, refluxing toluene | Formation of imidazo[1,2-a]pyrazine core |
| 3 | Palladium-catalyzed coupling | Pd(OAc)2 + phosphine ligand, base, 3,4-difluorophenyl boronic acid, solvent | Introduction of 3,4-difluorophenyl group |
| 4 | Hydrogenation | Pd/C or PtO2, H2, methanol/ethanol, mild pressure | Partial reduction to tetrahydro form |
| 5 | Amide coupling / deprotection | Carbodiimide, base, acidic deprotection | Functionalization and final compound |
Research Findings and Optimization Notes
- The regioselectivity of alkylation and cross-coupling steps is critical and can be optimized by choice of catalyst and reaction conditions.
- Stereoisomer separation and control are achievable by stereospecific synthesis or chromatographic methods.
- The fused bicyclic scaffold allows modification at multiple sites, enabling combinatorial chemistry approaches to generate libraries for biological screening.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or ring opening.
- The use of copper(I) salts as co-catalysts in cross-coupling can improve yields and selectivity.
- Protecting group strategies are essential for multi-step synthesis to prevent side reactions and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a complex organic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core with a 3-(3,4-difluorophenyl) substituent. It has a molecular formula of C₁₃H₁₃F₂N₃ and a molecular weight of approximately 251.26 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it interesting in pharmaceutical research.
Potential Applications
The primary applications of 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine lie in medicinal chemistry and drug development.
P2X7 Receptor Modulation:
- 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits significant biological activity as a modulator of the P2X7 receptor.
- As an antagonist, it may have therapeutic potential in treating conditions such as chronic pain and neuroinflammatory diseases.
Enzyme Inhibition:
- Compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. This indicates potential applications in diabetes management and other metabolic disorders.
Summary Writing Tips
When summarizing information about 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from research articles, consider the following tips :
- Determine the reason for the summary to decide on the length and focus .
- Identify the research question, hypotheses tested, methods used, findings, and interpretations .
- Focus on the parts of the article that are most relevant .
- Take notes in your own words to avoid plagiarism .
- Write a first draft using the same order as the original article .
- Edit for completeness, accuracy, and style, ensuring the summary is concise and avoids generalities .
- Use specific, concrete language and scientifically accurate language .
- Rely primarily on paraphrasing and cite the author's last name and year of the study .
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydroimidazo[1,2-a]pyrazine core is shared among analogs, but substituents at positions 2, 3, and 7/8 dictate biological activity:
Key Structural Insights
- Position 3 Substituents : The 3,4-difluorophenyl group in the target compound likely improves hydrophobic interactions and metabolic stability compared to methyl () or trifluoromethyl () groups. Fluorine’s electronegativity enhances binding to aromatic pockets in proteins like Gαq .
- Dimerization : BIM-46187, a dimer of BIM-46174, shows enhanced potency, suggesting multivalent interactions improve target engagement .
- Heterocycle Modifications : Replacing pyrazine with pyrimidine () or triazolo rings () shifts activity from antibacterial to DNA gyrase inhibition.
Biological Activity
3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a complex organic compound notable for its unique fused bicyclic structure. Its molecular formula is C₁₃H₁₃F₂N₃, with a molecular weight of approximately 251.26 g/mol. The presence of difluorophenyl and the tetrahydroimidazo core enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
Research indicates that this compound acts primarily as an antagonist of the P2X7 receptor , which is implicated in various physiological processes including inflammation and pain signaling. By modulating the P2X7 receptor activity, it shows potential therapeutic applications in treating conditions like chronic pain and neuroinflammatory diseases.
Biological Activity Overview
The biological activities of 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be summarized as follows:
- P2X7 Receptor Modulation : Acts as an antagonist to reduce inflammation and pain.
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways, suggesting applications in diabetes management and metabolic disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
P2X7 Receptor Studies : Interaction studies demonstrated that 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine effectively modulates the P2X7 receptor. These studies typically involve:
- In vitro assays to measure receptor binding affinity.
- Functional assays to assess the impact on cellular responses related to inflammation.
- Comparative Structural Analysis : A comparative study with similar compounds revealed that the unique difluorophenyl substitution significantly enhances biological activity. The following table summarizes these findings:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Structure | 0.98 | Lacks fluorination; serves as a base structure |
| 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Structure | 0.79 | Bromine substitution instead of fluorine affects activity |
| 3-Methyl-5,6,7,8-tetrahydroimidazo[1,a]pyrazine | Structure | 0.73 | Methyl group alters lipophilicity compared to fluorinated derivatives |
Pharmacological Implications
The pharmacological implications of 3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine are significant due to its ability to modulate critical receptors involved in pain and inflammation pathways. Further exploration into its structure-activity relationship (SAR) could yield insights into optimizing its efficacy and reducing potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions starting from imidazole and pyrazine precursors. Key steps include:
- Ring Closure : Use of borane-THF complexes for reducing intermediates (e.g., converting ketones to amines) .
- Functionalization : Coupling reactions (e.g., HATU-mediated amidation) to introduce substituents like the 3,4-difluorophenyl group .
- Optimization Factors : Solvent choice (DMF for polar intermediates), temperature control (reflux for borane reductions), and catalysts (DIPEA for deprotonation) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Borane-THF, THF, reflux | 65–75 | ≥90% |
| Amidation | HATU, DIPEA, DMF | 50–60 | ≥85% |
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use multimodal analytical techniques :
- NMR Spectroscopy : Confirm regiochemistry via and shifts (e.g., distinguishing tetrahydroimidazo ring protons at δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks for intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
- Methodological Answer : SAR studies should focus on:
- Core Modifications : Saturation of the pyrazine ring (e.g., tetrahydro vs. fully aromatic) enhances metabolic stability but may reduce binding affinity .
- Substituent Effects :
- 3,4-Difluorophenyl Group : Fluorine atoms improve lipophilicity and target engagement (e.g., IC values against Mycobacterium tuberculosis ≤ 1 µM) .
- Methyl/Ester Groups : Carboxylate esters (e.g., methyl ester) act as prodrugs, enhancing bioavailability .
- Data Table :
| Derivative | Modification | IC (µM) | Target |
|---|---|---|---|
| Parent Compound | None | 1.2 | Mtb |
| Methyl Ester | COOCH | 0.8 | Mtb |
| Trifluoromethyl | CF | 0.5 | Cancer Cells |
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, CYP450 metabolism, and plasma protein binding to identify bioavailability bottlenecks .
- Formulation Strategies : Use nanoemulsions or liposomes to improve solubility (e.g., 10-fold increase in aqueous solubility with PEGylated carriers) .
- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives retaining activity) .
Q. What computational tools are effective for predicting target binding modes and optimizing lead analogs?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like Na1.7 ion channels or kinase domains .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .
- QSAR Models : Train models on datasets with >50 analogs to predict logP, pIC, and toxicity .
Methodological Challenges and Solutions
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?
- Answer :
- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) or asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers .
- Bioactivity Differences : For example, (R)-enantiomers may show 5-fold higher potency than (S)-forms in kinase inhibition assays .
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
